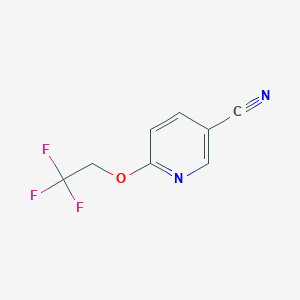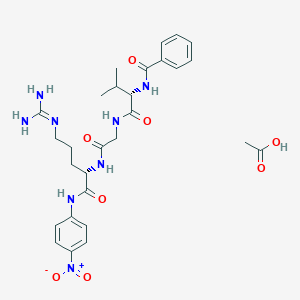
6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile
Vue d'ensemble
Description
6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile is a chemical compound with the molecular formula C8H5F3N2O and a molecular weight of 202.14 g/mol . It is also known by its IUPAC name, 6-(2,2,2-trifluoroethoxy)nicotinonitrile . This compound is of interest due to its unique chemical structure, which includes a trifluoroethoxy group attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile typically involves the reaction of 6-chloronicotinonitrile with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The pyridine ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate in solvents like toluene or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile has several scientific research applications, including:
Medicinal chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interact with biological targets.
Materials science: It is employed in the synthesis of advanced materials, such as polymers and liquid crystals, which have applications in electronics and display technologies.
Mécanisme D'action
The mechanism of action of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in medicinal and agrochemical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Trifluoromethyl)pyridine-3-carbonitrile: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
6-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various chemical syntheses .
Propriétés
IUPAC Name |
6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-2-1-6(3-12)4-13-7/h1-2,4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCWYJAWPPUERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380384 | |
| Record name | 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159981-18-7 | |
| Record name | 6-(2,2,2-Trifluoroethoxy)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159981-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate](/img/structure/B62035.png)

![1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI)](/img/structure/B62039.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B62042.png)



